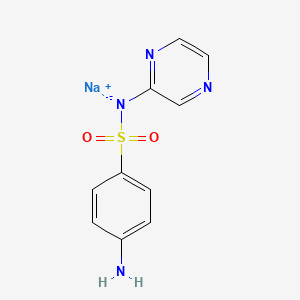
Sulfapyrazine sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfapyrazine sodium: is a sulfonamide antibacterial compound. It is known for its effectiveness in treating bacterial infections by inhibiting the growth and multiplication of bacteria. Sulfonamides, including this compound, are synthetic bacteriostatic antibiotics that have a wide spectrum of activity against many gram-positive and gram-negative organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Sulfapyrazine sodium can be synthesized by reacting acetylsulfanilyl chloride with 2-aminopyrazine in pyridine, followed by hydrolysis and neutralization . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: : Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: : Sulfapyrazine sodium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its antibacterial properties .
Common Reagents and Conditions: : Common reagents used in these reactions include sodium hydroxide, potassium hydroxide, and barium hydroxide. The reactions are typically carried out in aqueous solutions, and the conditions are carefully controlled to achieve the desired outcomes .
Major Products: : The major products formed from these reactions include various derivatives of this compound, which may have enhanced or modified antibacterial properties .
Scientific Research Applications
Chemistry: : In chemistry, sulfapyrazine sodium is used as a model compound for studying the behavior of sulfonamides and their interactions with other chemical entities .
Biology: : In biological research, this compound is used to study the mechanisms of bacterial inhibition and resistance. It serves as a tool for understanding how sulfonamides interact with bacterial enzymes and cellular processes .
Medicine: : Medically, this compound has been used to treat various bacterial infections. Its effectiveness in inhibiting bacterial growth makes it a valuable compound in the development of antibacterial therapies .
Industry: : In the industrial sector, this compound is used in the production of antibacterial agents and disinfectants. Its properties make it suitable for use in various formulations aimed at controlling bacterial contamination .
Mechanism of Action
Sulfapyrazine sodium exerts its antibacterial effects by inhibiting the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria. By competing with para-aminobenzoic acid (PABA) for binding to this enzyme, this compound effectively halts the production of folic acid, thereby inhibiting bacterial growth and multiplication .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to sulfapyrazine sodium include sulfapyridine, sulfamerazine, and sulfadiazine. These compounds share a similar sulfonamide structure and mechanism of action .
Uniqueness: : this compound is unique in its specific structure, which includes a pyrazine ring. This structural feature distinguishes it from other sulfonamides and may contribute to its specific antibacterial properties .
Conclusion
This compound is a valuable sulfonamide antibacterial compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and mechanism of action make it an important tool for studying bacterial inhibition and developing antibacterial therapies.
Properties
CAS No. |
547-31-9 |
|---|---|
Molecular Formula |
C10H9N4NaO2S |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
sodium;(4-aminophenyl)sulfonyl-pyrazin-2-ylazanide |
InChI |
InChI=1S/C10H9N4O2S.Na/c11-8-1-3-9(4-2-8)17(15,16)14-10-7-12-5-6-13-10;/h1-7H,11H2;/q-1;+1 |
InChI Key |
QYORMAUFEHGYDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NC=CN=C2.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


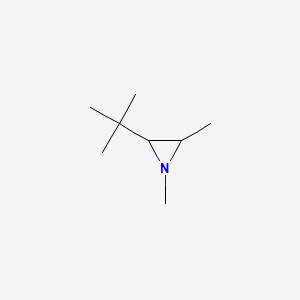
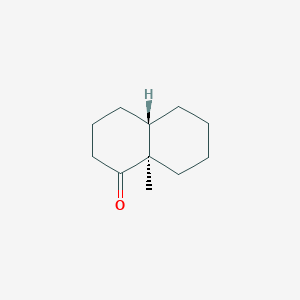
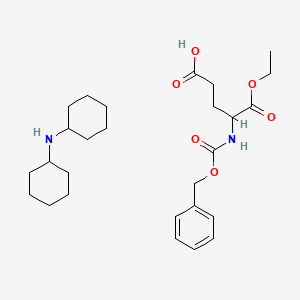
![Bicyclo[3.1.1]heptane](/img/structure/B14753195.png)
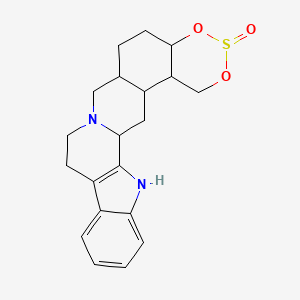
![Oxo bis[triphenyl(chloro)anti mony]](/img/structure/B14753197.png)
![Thiireno[b]quinoxaline](/img/structure/B14753198.png)
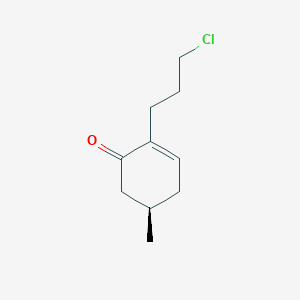
![Ethanone, 1-[1-[(difluoroboryl)oxy]-2-naphthalenyl]-](/img/structure/B14753211.png)
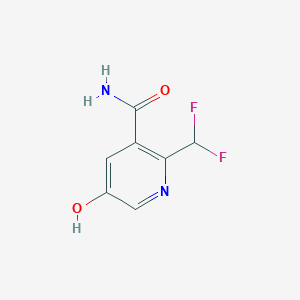
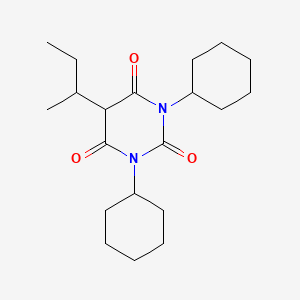
![1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane](/img/structure/B14753227.png)


